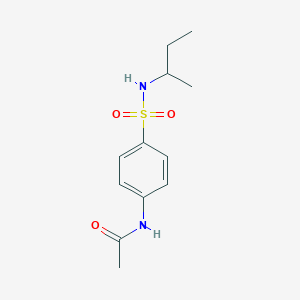![molecular formula C21H21NO2S4 B269539 N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide, commonly known as MTSEA, is a sulfhydryl reactive compound that has been widely used in scientific research. This compound is a member of the MTSES family of compounds that are used for the modification of cysteine residues in proteins. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery.
作用機序
MTSEA reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfhydryl group of the cysteine residue attacks the electrophilic carbon of the MTSEA molecule, resulting in the formation of a disulfide bond.
Biochemical and Physiological Effects
MTSEA has been shown to have a variety of biochemical and physiological effects. This compound can modify the activity of enzymes by reacting with cysteine residues that are critical for enzyme function. MTSEA has also been shown to affect the function of ion channels and transporters by modifying cysteine residues that are involved in channel gating and substrate binding.
実験室実験の利点と制限
MTSEA has several advantages for lab experiments. This compound is highly reactive and can selectively modify cysteine residues in proteins. MTSEA is also relatively easy to synthesize and can be obtained in large quantities. However, MTSEA has some limitations for lab experiments. This compound can react with other nucleophilic groups in proteins, such as lysine residues, which can complicate data interpretation. MTSEA can also be toxic to cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can then be used to study the interaction with another protein. This approach could be used to investigate the mechanisms of protein-protein interactions and to identify potential drug targets.
Another future direction for the use of MTSEA is in the development of new drugs. MTSEA can be used to modify cysteine residues in drug targets, which can then be used to identify compounds that selectively bind to the modified protein. This approach could be used to develop new drugs with improved efficacy and specificity.
Conclusion
MTSEA is a sulfhydryl reactive compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its high reactivity and ease of synthesis. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery. There are several future directions for the use of MTSEA in scientific research, including the study of protein-protein interactions and the development of new drugs.
合成法
MTSEA can be synthesized using a multi-step process that involves the reaction of 2-thiophenethiol with mesityl chloride to produce 2-(mesitylsulfanyl)thiophene. This compound is then reacted with para-toluenesulfonyl chloride to produce N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide.
科学的研究の応用
MTSEA has been widely used in scientific research as a tool for the modification of cysteine residues in proteins. This compound can react with cysteine residues to form disulfide bonds, which can be used to study protein structure and function. MTSEA has also been used in enzyme kinetics studies to investigate the role of cysteine residues in enzyme catalysis.
特性
製品名 |
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C21H21NO2S4 |
分子量 |
447.7 g/mol |
IUPAC名 |
4-methyl-N-[[thiophen-2-ylsulfanyl-(2,4,6-trimethylphenyl)methylidene]-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S4/c1-14-7-9-18(10-8-14)28(23,24)22-27-21(26-19-6-5-11-25-19)20-16(3)12-15(2)13-17(20)4/h5-13H,1-4H3 |
InChIキー |
OSODGKHGZUUSJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)




![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)




